1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane

Descripción general

Descripción

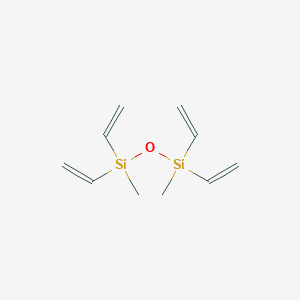

1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane is a compound that is part of the siloxane family, characterized by its silicon-oxygen-silicon (Si-O-Si) backbone. The compound features vinyl groups attached to the silicon atoms, which are reactive sites for various chemical reactions, particularly hydrosilylation. This compound is of interest due to its potential applications in polymer synthesis and material science.

Synthesis Analysis

The synthesis of related siloxane compounds often involves reactions with various catalysts and reagents. For instance, the hydrosilylation polymerization of 1,3-dihydridotetramethyldisiloxane and 1,3-divinyltetramethyldisiloxane, catalyzed by a platinum complex, leads to the formation of high molecular weight polymers . Another synthesis approach involves the reaction of 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with terephthalic acid derivatives to yield novel siloxane-containing dicarboxylic acids and their derivatives .

Molecular Structure Analysis

The molecular structure of siloxane compounds can be quite flexible, as evidenced by the varying Si-O-Si bond angles reported in the literature. For example, the Si-O-Si bond angle in 1,3-bis[5-(3-methylisoxazolino-2)]-1,1,3,3-tetraphenyldisiloxane can range from 172.8(2)° to 180(0)° depending on the diastereoisomer . Similarly, the structure of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane shows a bent configuration with a Si-O-Si angle of 140° .

Chemical Reactions Analysis

The vinyl groups in 1,3-dimethyl-1,1,3,3-tetravinyldisiloxane are reactive sites for hydrosilylation reactions. These reactions can lead to the formation of various copolymers with different end groups, depending on the dienes involved in the reaction . Additionally, the compound can undergo cycloaddition reactions with acetonitrile oxide to yield heterocyclic isoxazoline groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the introduction of C-C groups in the Si-O-Si main chain can lead to increased molecular flexibility and reduced thermal stability . The solubility in common organic solvents and thermal stability of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol have also been reported, with the ability to sublime without decomposition . The crystal structure of these compounds can feature intermolecular hydrogen bonding and different conformations depending on the crystallization method .

Aplicaciones Científicas De Investigación

Microfluidic Devices in Biological Studies

Microfluidic systems fabricated in poly(dimethylsiloxane) (PDMS), a related compound to 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane, offer significant advantages for biological research. PDMS's properties make it an excellent platform for miniaturizing biological studies, including immunoassays, protein and DNA separation, and cell sorting and manipulation. This miniaturization leads to enhanced device efficiency and provides unique insights into cell biology, emphasizing the benefits of microfluidics in biological analysis (S. Sia & G. Whitesides, 2003).

Environmental Impact and Fate of Siloxanes

Research on the environmental distribution, migration, and transformation of dimethylsiloxanes, closely related to the chemical structure of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane, highlights their widespread use in consumer products and industrial processes. Despite their rapid degradation in various matrices, ongoing emissions from constant use have led to their detection in diverse environmental settings. Studies emphasize the need for more systematic research on the behaviors of siloxanes, particularly in industrial areas, and the environmental impacts of modified siloxanes (Xiaoling Xiang et al., 2021).

Application in Compression Ignition Engines

The use of dimethyl ether (DME), an ether closely related to 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane, in compression ignition (CI) engines as an alternative fuel demonstrates significant environmental benefits. DME's combustion results in low NOx, HC, CO emissions, and notably low PM emission due to its molecular structure. Its superior atomization and vaporization characteristics, compared to conventional diesel, along with the potential for high exhaust gas recirculation (EGR) rates, make DME an attractive alternative fuel, emphasizing the need for further research to enhance engine durability and reduce NOx emissions (Su Han Park & C. Lee, 2014).

Modification of Wood with Silicon Compounds

The application of organo-silicon compounds, such as organo-functional silanes and hexamethyldisiloxane, for wood treatment, offers improvements in dimensional stability, durability, and fire resistance. These treatments, which are related to the functional groups found in 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane, enhance the hydrophobicity and weathering stability of wood, suggesting their suitability for use under conditions of outside above ground exposure. This demonstrates the versatility and potential of silicon-based treatments in enhancing wood properties for various applications (C. Mai & H. Militz, 2004).

Propiedades

IUPAC Name |

[bis(ethenyl)-methylsilyl]oxy-bis(ethenyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18OSi2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h7-10H,1-4H2,5-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPKTOIGWIYKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C=C)O[Si](C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166887 | |

| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |

CAS RN |

16045-78-6 | |

| Record name | 1,1,3,3-Tetraethenyl-1,3-dimethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16045-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016045786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1,1,3,3-tetravinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)

![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)

![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)